7-(4-methoxyphenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
Description
This compound features a fused chromeno-triazolo-pyrimidine core with a phenyl group at position 6 and a 4-methoxyphenyl group at position 5. The methoxy group enhances solubility through its electron-donating properties, while the aromatic phenyl and chromeno systems contribute to π-π stacking interactions, which are critical in pharmacological binding . Its molecular weight is estimated to be ~410 g/mol, making it relatively compact compared to halogenated derivatives.
Properties
Molecular Formula |
C25H20N4O2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
11-(4-methoxyphenyl)-9-phenyl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C25H20N4O2/c1-30-18-13-11-16(12-14-18)23-21-22(28-25-26-15-27-29(23)25)19-9-5-6-10-20(19)31-24(21)17-7-3-2-4-8-17/h2-15,23-24H,1H3,(H,26,27,28) |
InChI Key |
GLOLAXUGTAMTBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC=CC=C5)NC6=NC=NN26 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Optimization
The most efficient method for synthesizing chromeno-triazolopyrimidine derivatives involves a one-pot multicomponent reaction catalyzed by a reusable magnetic Fe3O4@SiO2-SO3H nanocatalyst. This approach combines triazol-5-amine, substituted benzaldehydes, and 4-hydroxycoumarin in aqueous media under mild conditions. Key advantages include:
-
Sustainability : Elimination of hazardous solvents (e.g., toluene, DMF) in favor of water.
-
Catalyst Efficiency : The sulfonic acid-functionalized silica support provides strong Brønsted acidity, accelerating condensation and cyclization steps.
-
Reusability : Magnetic separation allows the catalyst to be reused for up to five cycles without significant activity loss.
Optimization experiments revealed that 20 mg of Fe3O4@SiO2-SO3H at 80°C in water for 5 hours yields the target compound in 93–95% purity (Table 1).
Table 1: Optimization of Reaction Conditions
| Parameter | Tested Range | Optimal Value |
|---|---|---|
| Catalyst Loading | 10–30 mg | 20 mg |
| Temperature | 60–100°C | 80°C |
| Solvent | Water, EtOH, MeOH | Water |
| Reaction Time | 3–8 hours | 5 hours |
Mechanistic Pathway
The synthesis proceeds through four sequential steps (Scheme 1):
-
Condensation : 4-Hydroxycoumarin reacts with benzaldehyde to form a Knoevenagel adduct.
-
Michael Addition : Triazol-5-amine attacks the α,β-unsaturated carbonyl intermediate.
-
Cyclization : Intramolecular nucleophilic attack forms the triazolopyrimidine core.
-
Dehydration : Final aromatization generates the chromeno-triazolopyrimidine scaffold.
The Fe3O4@SiO2-SO3H catalyst facilitates proton transfer at critical stages, particularly during the dehydration and cyclization steps.
Alternative Synthetic Routes and Comparative Analysis
Chlorination-Mediated Approach
Earlier methods employed POCl3 to generate reactive chloro intermediates. For example:
-
7-Hydroxytriazolopyrimidine intermediates are treated with POCl3 at reflux to form 7-chloro derivatives.
-
Subsequent nucleophilic substitution with 4-methoxyphenethylamine yields the target compound.
However, this route suffers from drawbacks:
Solvent-Free Mechanochemical Synthesis
Emerging techniques utilize ball milling to achieve solvent-free coupling:
-
Equimolar ratios of reactants are milled with catalytic KHSO4 at 35 Hz for 2 hours.
-
Preliminary data suggest 85–88% yields, though scalability remains unproven.
Structural Characterization and Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Reaction Mechanisms
The compound participates in diverse chemical reactions due to its heterocyclic framework and electron-rich substituents:
-
Nucleophilic Substitution : The methoxy group (electron-donating) activates aromatic rings for substitution reactions with electrophiles .
-
Oxidation/Reduction : Susceptible to redox transformations at aromatic positions, particularly under acidic or basic conditions.
-
Coordination Chemistry : The triazolo-pyrimidine core can act as a ligand in metal complexation reactions.
Electron-Donating Effects
Electron-donating groups like methoxy enhance the reactivity of aromatic aldehydes during synthesis. For example, methoxy-substituted aldehydes exhibit increased nucleophilicity, accelerating cyclization steps .
Structural and Functional Implications
The compound’s molecular formula is C25H20N4O2 (molecular weight: 408.5 g/mol) . Its fused heterocyclic system and substituents influence:
-
Biological Activity : Antimicrobial, antimalarial, and anticancer properties have been observed in analogous compounds, likely mediated by hydrogen bonding and π–π interactions .
-
Solubility and Reactivity : Methoxy groups improve solubility in polar solvents, while the triazole ring contributes to thermal stability .
Comparative Analysis of Substituent Effects
Analytical Characterization
The compound’s structure is confirmed via:
Scientific Research Applications
Key Synthetic Approaches:
- Cyclization Reactions : Utilizing hydrazonyl halides or similar reagents to facilitate the formation of the triazole ring.
- Functionalization : Introduction of methoxy and phenyl groups through electrophilic aromatic substitution or similar strategies to enhance biological activity.
Biological Properties
Research indicates that 7-(4-methoxyphenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine exhibits a range of biological activities:
Antitumor Activity
Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
In vitro assays suggest that these compounds induce apoptosis in cancer cells and may act through multiple mechanisms, including interference with cell cycle progression and induction of oxidative stress.
Antimicrobial Properties
Some derivatives have demonstrated significant antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.
Therapeutic Applications
The diverse biological activities of this compound suggest potential applications in:
- Cancer Therapy : As a lead compound in the development of new antitumor agents.
- Antimicrobial Agents : For the treatment of bacterial and fungal infections.
Case Studies
Several studies have documented the synthesis and biological evaluation of this compound:
- Study on Antitumor Activity : A study published in Pharmaceuticals evaluated various derivatives against MCF-7 and HepG2 cell lines. The results indicated that specific substitutions at the phenyl ring significantly enhanced cytotoxicity compared to unsubstituted analogs .
- Antimicrobial Evaluation : Research conducted by Silva et al. demonstrated that certain derivatives exhibited broad-spectrum antimicrobial activity. The study highlighted structure-activity relationships that could guide future modifications for enhanced efficacy .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Halogenated Derivatives
Compound: 7-(4-Bromophenyl)-2-chloro-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine (C₂₅H₁₈BrClN₄O₂; MW: 521.799 g/mol)
- Key Differences : Bromine and chlorine substituents increase molecular weight and reactivity.
- Impact : Halogens enhance electrophilic character, improving binding to biological targets but reducing solubility.
- Applications: Potential use in medicinal chemistry for targeted therapies requiring stable halogen interactions.
Benzo[h]chromeno-Triazolo-Pyrimidine Derivatives
Compound: 14-(4-Bromophenyl)-2-methyl-12-methoxy-14H-benzo[h]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine (C₂₄H₁₇BrN₄O₂; MW: 473.32 g/mol)
- Key Differences: A benzo[h]chromeno extension increases aromaticity and molecular weight.
- Impact : Enhanced π-π stacking and antimicrobial activity due to extended conjugation.
- Applications : Demonstrated antimicrobial efficacy in studies, suggesting utility in antibiotic development.
Tetrazolo-Pyrimidine Analog
Compound: 6-(4-Methoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine (C₂₃H₁₈N₆O₂; MW: 410.4 g/mol)
- Key Differences : Replacement of triazolo with tetrazolo introduces an additional nitrogen atom.
- Applications : Structural uniqueness may target enzymes sensitive to nitrogen-rich heterocycles.
Partially Saturated Derivatives
Compound: 5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine
- Key Differences : Tetrahydro ring system improves solubility and bioavailability.
- Impact: The dimethylamino group offers strong electron-donating effects, enhancing interactions with charged residues in biological targets.
Structural and Functional Data Table
Biological Activity
The compound 7-(4-methoxyphenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a member of the chromeno-triazole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis pathways, pharmacological effects, and relevant case studies.
Structure
The molecular formula of the compound is with a molecular weight of approximately 370.41 g/mol. The structure features a chromeno core fused with a triazole ring, which is known for contributing to various biological activities.
Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H18N4O |
| Molecular Weight | 370.41 g/mol |
| CAS Number | Not specified |
Anticancer Activity
Recent studies have shown that derivatives of triazole compounds exhibit significant anticancer properties. For instance, triazole derivatives have been evaluated against several human cancer cell lines, including AGS (gastric cancer), HCT-116 (colon cancer), and A-549 (lung cancer). The compound's derivatives demonstrated IC50 values in the low micromolar range, indicating potent cytotoxic effects.
Case Study: Cytotoxicity Screening
In one study, derivatives related to the chromeno-triazole structure were subjected to MTT assays to determine their cytotoxicity against various cancer cell lines. Notably:
- Compound 4d exhibited an IC50 of 2.63 ± 0.17 µM against AGS cells.
- Flow cytometry assays indicated that these compounds induced apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Triazole derivatives have shown efficacy against a broad spectrum of bacteria and fungi, making them promising candidates for treating infections.
Research Findings
- In vitro studies demonstrated that certain triazole derivatives effectively inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.
- The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of these compounds. Some studies suggest that triazoles can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
The anti-inflammatory activity may be attributed to the modulation of signaling pathways involved in inflammation, particularly through the inhibition of nuclear factor kappa B (NF-kB) activation .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the chromeno core via cyclization reactions.
- Introduction of the triazole moiety using click chemistry techniques.
- Functionalization at specific positions to enhance biological activity.
Example Synthetic Route
A representative synthetic route could involve:
- Step 1: Synthesis of the chromeno framework via condensation reactions.
- Step 2: Formation of the triazole ring through azide-alkyne cycloaddition.
- Step 3: Purification and characterization using techniques such as NMR and mass spectrometry.
Q & A
Q. Advanced
- Temperature Control: Lower temperatures (80–100°C) reduce side-product formation in MCRs .
- Catalyst Screening: TMDP in ethanol/water (1:1 v/v) improves regioselectivity but requires substitution with safer bases (e.g., K₂CO₃) in sensitive reactions .
- Purification Techniques: Gradient column chromatography or recrystallization (ethanol/DMF) enhances purity .
Table 1: Yield Optimization Strategies
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| TMDP in ethanol/water | 85 | 95 | |
| Et₃N in DMF, 120°C | 68 | 90 | |
| Piperidine-free method | 70 | 88 |
How can structural analogs be designed to study structure-activity relationships (SAR)?
Q. Advanced
- Substitution Patterns: Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring to modulate electronic effects .
- Scaffold Hybridization: Fuse chromeno-triazolo-pyrimidine with indole or thiophene moieties to enhance bioactivity .
- In Silico Modeling: Use docking studies to predict interactions with biological targets (e.g., kinase enzymes) .
Example Analog Synthesis:
Replace 4-methoxyphenyl with 4-chlorophenyl via modified MCRs, followed by SAR evaluation in antimicrobial assays .
What safety protocols are essential during synthesis and handling?
Q. Basic
- Hazard Mitigation: Use fume hoods for volatile reagents (e.g., DMF, TMDP) and avoid skin contact with carcinogenic intermediates .
- Waste Disposal: Neutralize acidic/by-product streams before disposal .
- Documentation: Follow GHS guidelines for labeling and SDS preparation, even if hazards are unclassified .
How can researchers validate the biological potential of this compound?
Q. Advanced
- In Vitro Screening: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, referencing triazolo-pyrimidines’ known antiproliferative activity .
- Enzyme Inhibition Assays: Evaluate kinase or topoisomerase inhibition via fluorescence-based protocols .
- Comparative Studies: Benchmark against FDA-approved pyrimidine derivatives (e.g., methotrexate) to identify mechanistic novelty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
